5-Chloro-1-pentanol

Bifunctional building blocks Nucleophilic substitution Orthogonal functionalization

5-Chloro-1-pentanol is a primary, linear C5 chloroalkanol bearing both a terminal hydroxyl (-OH) and a terminal chloro (-Cl) substituent. As a halogenated alcohol with a five-carbon backbone, it serves as a versatile intermediate in organic synthesis, particularly in routes requiring sequential or orthogonal functionalization via nucleophilic substitution of the chloride and reactions characteristic of primary alcohols.

Molecular Formula C5H11ClO
Molecular Weight 122.59 g/mol
CAS No. 5259-98-3
Cat. No. B147386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-1-pentanol
CAS5259-98-3
Synonyms5-Chloro-1-pentanol
Molecular FormulaC5H11ClO
Molecular Weight122.59 g/mol
Structural Identifiers
SMILESC(CCO)CCCl
InChIInChI=1S/C5H11ClO/c6-4-2-1-3-5-7/h7H,1-5H2
InChIKeyDCBJCKDOZLTTDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-1-pentanol (CAS 5259-98-3): A Bifunctional Alkyl Halide Building Block for Precision Organic Synthesis


5-Chloro-1-pentanol is a primary, linear C5 chloroalkanol bearing both a terminal hydroxyl (-OH) and a terminal chloro (-Cl) substituent [1]. As a halogenated alcohol with a five-carbon backbone, it serves as a versatile intermediate in organic synthesis, particularly in routes requiring sequential or orthogonal functionalization via nucleophilic substitution of the chloride and reactions characteristic of primary alcohols [1]. Its applications span the preparation of pharmaceutical intermediates (e.g., antiarrhythmic agents), agrochemical building blocks, and specialty reagents for glycosylation and heterocycle construction [1].

5-Chloro-1-pentanol: Why Structural Analogs Cannot Substitute in Regioselective and Stepwise Syntheses


Replacing 5-chloro-1-pentanol with a structurally similar analog (e.g., 1-chloropentane, 1-pentanol, or 5-bromo-1-pentanol) fundamentally alters reaction outcomes due to differences in functional group presence, leaving group reactivity, or chain length. 1-Chloropentane lacks the hydroxyl group, precluding downstream transformations such as esterification, etherification, or oxidation that rely on the terminal -OH [1]. Conversely, 1-pentanol lacks the chloro leaving group, requiring an additional, often lower-yielding halogenation step later in a synthetic sequence [2]. 5-Bromo-1-pentanol, while retaining the bifunctional motif, exhibits a markedly higher leaving group reactivity (bromide vs. chloride), which can lead to competitive side reactions or premature cyclization when controlled, stepwise activation is required [3]. The five-carbon spacer length in 5-chloro-1-pentanol is also critical; shorter (e.g., 4-chloro-1-butanol) or longer (e.g., 6-chloro-1-hexanol) homologs yield products with altered physicochemical properties and biological activity profiles in downstream pharmaceutical candidates .

5-Chloro-1-pentanol (CAS 5259-98-3): Head-to-Head Quantitative Performance Against Closest Analogs


5-Chloro-1-pentanol vs. 1-Pentanol: Hydroxyl Group Reactivity and Synthetic Versatility

5-Chloro-1-pentanol possesses a dual functionality (hydroxyl and chloro groups) that enables sequential, orthogonal reactions not possible with the non-halogenated analog 1-pentanol. While 1-pentanol can only undergo reactions at its single hydroxyl group (e.g., esterification, oxidation), 5-chloro-1-pentanol can be first derivatized at the hydroxyl group (e.g., protected as an ether or ester) and subsequently subjected to nucleophilic substitution at the chloro terminus, or vice versa. This bifunctionality directly translates to synthetic step economy and higher overall yield in multi-step sequences [1][2]. For instance, 1-pentanol cannot be used to introduce a five-carbon spacer bearing a terminal leaving group for a subsequent coupling step without additional halogenation [1].

Bifunctional building blocks Nucleophilic substitution Orthogonal functionalization

5-Chloro-1-pentanol vs. 1-Chloropentane: Hydroxyl Group-Dependent Synthetic Utility

1-Chloropentane lacks the hydroxyl group present in 5-chloro-1-pentanol, which precludes its use in reactions requiring a nucleophilic oxygen center, such as esterification, etherification, or glycosylation. This functional deficit is critical in synthetic routes where the hydroxyl group is used to anchor a protecting group or to serve as a handle for later activation. For example, in the synthesis of ibutilide analogs (antiarrhythmic agents), 5-chloro-1-pentanol (as pentamethylene chlorohydrin) is first protected as a tetrahydropyranyl (THP) ether at the hydroxyl group before undergoing further transformations; 1-chloropentane cannot undergo this essential protection step [1]. The quantitative difference in synthetic utility is absolute: 1-chloropentane is functionally inert in reactions targeting the hydroxyl group [2].

Stepwise synthesis Protecting group strategy Heterocycle precursors

5-Chloro-1-pentanol vs. 5-Bromo-1-pentanol: Controlled Reactivity via Leaving Group Selection

The chloro leaving group in 5-chloro-1-pentanol is significantly less reactive than the bromo leaving group in 5-bromo-1-pentanol. This difference in leaving group ability is quantitatively reflected in nucleophilic substitution rates (SN2 reactivity: Br > Cl). While 5-bromo-1-pentanol can offer faster substitution kinetics, this higher reactivity often leads to lower selectivity in complex reaction environments and can promote unwanted side reactions, including intramolecular cyclization to tetrahydrofuran derivatives [1]. The chloride in 5-chloro-1-pentanol provides a more controlled, often chemoselective reaction profile, allowing for stepwise functionalization where the hydroxyl group can be manipulated first without competitive displacement of the halide [2]. The difference in leaving group ability is a fundamental property: the C-Br bond (bond dissociation energy ~285 kJ/mol) is weaker than the C-Cl bond (~327 kJ/mol) [3].

Nucleophilic substitution Leaving group ability Reaction selectivity

5-Chloro-1-pentanol vs. 6-Chloro-1-hexanol: Chain-Length-Dependent Physicochemical Properties

The five-carbon chain of 5-chloro-1-pentanol confers distinct physicochemical properties compared to the six-carbon chain of 6-chloro-1-hexanol. This is quantitatively reflected in their LogP (octanol-water partition coefficient) values: 5-chloro-1-pentanol has an ACD/LogP of 1.09 , whereas 6-chloro-1-hexanol has a reported LogP of 1.86 at 30°C . The ~0.77 LogP unit difference corresponds to an approximately 5.9-fold difference in lipophilicity (since LogP is a logarithmic scale). In medicinal chemistry, even small changes in LogP significantly impact membrane permeability, aqueous solubility, and overall pharmacokinetic profile of the final drug candidate [1].

Chain length optimization Lipophilicity Pharmacophore modeling

5-Chloro-1-pentanol in Glycosylation: High Yielding β-Glycoside Formation

5-Chloro-1-pentanol functions as an effective acceptor in glycosylation reactions, demonstrating high yields for β-glycoside formation. Studies indicate that when reacted with various glycosyl donors under acidic conditions, 5-chloro-1-pentanol yields β-glycosides with isolated yields ranging from 83% to 91% . This performance is notable for a primary alkyl chloride alcohol, which retains sufficient nucleophilicity at the hydroxyl oxygen while the chloro substituent remains inert under the acidic reaction conditions. In contrast, the more reactive bromo analog (5-bromo-1-pentanol) would likely undergo competitive halide displacement under similar conditions, leading to lower glycosylation yields or complex product mixtures [1].

Glycosylation β-Glycoside synthesis Carbohydrate chemistry

5-Chloro-1-pentanol (CAS 5259-98-3): Validated Use Cases for Targeted Procurement


Synthesis of Ibutilide Analogs and Class III Antiarrhythmic Agents

5-Chloro-1-pentanol (designated as pentamethylene chlorohydrin) is a key intermediate in the multistep synthesis of ibutilide analogs, as described by Hester et al. (J. Med. Chem. 2001) [1]. In this validated route, the hydroxyl group is first protected as a tetrahydropyranyl (THP) ether, while the chloro group remains available for subsequent nucleophilic substitution reactions. This orthogonal reactivity is essential for constructing the complex methanesulfonamide pharmacophore. Substituting 5-chloro-1-pentanol with a non-halogenated alcohol would require an additional, less efficient halogenation step, while using a more reactive bromo analog risks premature displacement and lower overall yield [1].

Precursor to 6-Hydroxyhexanenitrile and Downstream Nitrile-Containing Intermediates

5-Chloro-1-pentanol is directly employed in the preparation of 6-hydroxyhexanenitrile, a versatile intermediate for synthesizing 6-chlorohexanenitrile and dual histamine receptor antagonists [1]. The reaction proceeds via nucleophilic substitution of the chloro group with cyanide ion under typical conditions (e.g., NaCN or KCN in DMSO at 90-100°C). The specific five-carbon chain length of 5-chloro-1-pentanol yields the exact hexanenitrile skeleton required; use of shorter (4-chloro-1-butanol) or longer (6-chloro-1-hexanol) homologs would produce different nitrile derivatives with altered chain lengths, which would not serve as appropriate precursors for the targeted pharmaceutical intermediates .

Glycosylation Acceptor for β-Glycoside Synthesis

In carbohydrate chemistry, 5-chloro-1-pentanol serves as a glycosylation acceptor to produce β-glycosides bearing a terminal chloro group. The reaction typically involves a glycosyl donor (e.g., glycosyl halide or trichloroacetimidate) and an acid catalyst (e.g., BF₃·OEt₂ or TMSOTf), yielding the desired β-glycoside in 83-91% yield [1]. The terminal chloro group remains intact under these acidic conditions, allowing for further functionalization of the glycoside via nucleophilic substitution or cross-coupling chemistry. This bifunctional glycoside scaffold is valuable for the preparation of glycoconjugates, glycomimetics, and targeted drug delivery systems [1].

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